molecular formula C17H17Cl2N3O2 B2905544 N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034497-90-8

N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2905544
CAS No.: 2034497-90-8
M. Wt: 366.24
InChI Key: BIEQKIFSOAHTJH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmacological research. This compound features a carboxamide core bridging a 2-chlorophenyl group and a piperidine ring, which is further modified with a (3-chloropyridin-4-yl)oxy moiety. The structure combines diarylamine-like motifs and a carboxamide linker, scaffolds that are frequently explored in drug discovery for their ability to interact with biological targets . Carboxamide derivatives are widely investigated for their diverse pharmacological potential, and this specific molecular architecture suggests its utility as a chemical probe or a lead compound for further optimization . Research on analogous compounds indicates potential applications in developing novel therapeutic agents, particularly in areas where related structures have shown activity . The precise mechanism of action, pharmacological profile, and specific molecular targets for this compound are subjects for ongoing and future research. This product is intended for laboratory research and analysis by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c18-13-5-1-2-6-15(13)21-17(23)22-9-3-4-12(11-22)24-16-7-8-20-10-14(16)19/h1-2,5-8,10,12H,3-4,9,11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEQKIFSOAHTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbonyldiimidazole or similar coupling agents.

    Attachment of Chlorinated Aromatic Rings: The chlorinated aromatic rings are introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with chlorinated aromatic compounds under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for nucleophilic substitutions.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Amines derived from the carboxamide group.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide has several research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

    N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide vs. N-(2-chlorophenyl)-3-((4-chloropyridin-3-yl)oxy)piperidine-1-carboxamide: The position of the chlorine atom on the pyridine ring can significantly affect the compound’s reactivity and binding affinity.

    This compound vs. N-(2-bromophenyl)-3-((3-bromopyridin-4-yl)oxy)piperidine-1-carboxamide: Substitution of chlorine with bromine can alter the compound’s chemical properties, such as its reactivity and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several derivatives discussed in the evidence, particularly in its piperidine-carboxamide core and halogenated aromatic substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties
Target Compound C₁₇H₁₆Cl₂N₃O₂ 373.24 2-chlorophenyl, 3-chloropyridin-4-yloxy Hypothesized kinase inhibition
4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide C₁₆H₁₈ClN₃O₂S 351.9 Thiophen-2-ylmethyl, 3-chloropyridin-2-yloxy Unspecified (structural analog)
BMS-777607 (Met kinase inhibitor) C₂₄H₂₀ClF₂N₄O₃ 506.89 4-fluorophenyl, 2-aminopyridin-4-yloxy Met kinase inhibition, tumor stasis
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide C₁₆H₁₄ClN₃O₂S 347.82 4-chlorophenyl, thiazolidinone Unspecified (distinct heterocycle)

Key Observations:

  • Core Structure: The target compound and ’s analog share a piperidine-carboxamide backbone, but substitutions at the carboxamide nitrogen (2-chlorophenyl vs. thiophen-2-ylmethyl) and pyridyl position (3-chloro-4-oxy vs. 3-chloro-2-oxy) significantly alter electronic and steric properties .
  • Kinase Inhibitor Potential: BMS-777607 () demonstrates that pyridin-4-yloxy substitutions enhance kinase selectivity and potency. The target’s 3-chloropyridin-4-yloxy group may similarly contribute to target binding, though the lack of an amino group (cf. BMS-777607’s 2-aminopyridine) could reduce solubility or affinity .
  • Heterocyclic Variations: ’s thiazolidinone-based compound highlights how alternative cores (e.g., thiazolidinone vs.

Substituent Effects on Activity

  • Chlorophenyl vs. Fluorophenyl: The target’s 2-chlorophenyl group is more lipophilic than the 4-fluorophenyl in BMS-777607, which may enhance membrane permeability but reduce aqueous solubility .
  • Pyridyl Substitution: Substitution at the pyridin-3 position (Cl in the target vs. notes that amino groups improve enzyme potency, suggesting the target’s chloro group may prioritize hydrophobic interactions over polar ones .

Physicochemical Properties

  • Solubility: The absence of solubilizing groups (e.g., BMS-777607’s 4-ethoxy group) in the target compound may limit solubility, a critical factor for in vivo efficacy .

Biological Activity

N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a chlorophenyl group, and a chloropyridine moiety. The structural formula can be represented as:

C17H18Cl2N3O\text{C}_{17}\text{H}_{18}\text{Cl}_2\text{N}_3\text{O}

This unique combination of functional groups suggests diverse interactions with biological targets, particularly in the modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways involved in neurological disorders .

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the piperidine and carboxamide functionalities can significantly alter the potency against cancer cells. The most active compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for further development in oncology .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, which are crucial in treating psychiatric disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Addition of halogen groupsIncreased binding affinity to target receptors
Variation in the piperidine substituentAltered potency against cancer cell lines
Changes in the chloropyridine moietySignificant impact on enzyme inhibition rates

These modifications can lead to enhanced selectivity and reduced side effects, making them promising candidates for drug development.

Case Studies

  • Anticancer Research : A study explored the effects of this compound on human breast cancer cells. It was found that specific analogs exhibited significant growth inhibition, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuropharmacological Studies : Another investigation focused on its effects on depression models in rodents. Results indicated that the compound could reduce depressive-like behaviors, suggesting potential as an antidepressant .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₇H₁₅Cl₂N₃O₂
Molecular Weight378.04 g/mol
Solubility (DMSO)>10 mM
LogP (Predicted)3.2 ± 0.5

Q. Table 2. Comparative Bioactivity of Analogs

Compound ModificationTarget (IC₅₀)Selectivity Ratio (vs. ROCK)Reference
4-MethylpiperidineAkt (8 nM)>100-fold
3-FluorophenylMet Kinase (2 nM)50-fold
PEG-Linker AdditionImproved t₁/₂ (4.5 hr)N/A

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